

# Application Notes and Protocols: CHR-6494 TFA in Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | CHR-6494 TFA |           |
| Cat. No.:            | B2522834     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and application of **CHR-6494 TFA**, a potent and selective Haspin kinase inhibitor, for in vitro and in vivo research.

**Product Information** 

| Identifier          | Value                                                                                                                                               | Reference |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name          | 3-(1H-Indazol-5-yl)-N-<br>propylimidazo[1,2-b]pyridazin-<br>6-amine trifluoroacetate                                                                |           |
| Molecular Formula   | C16H16N6.CF3CO2H                                                                                                                                    | [1]       |
| Molecular Weight    | 406.36 g/mol                                                                                                                                        | [1]       |
| CAS Number          | 1458630-17-5                                                                                                                                        | [1]       |
| Mechanism of Action | Potent inhibitor of Haspin kinase with an IC50 of 2 nM. It functions by inhibiting the phosphorylation of Histone H3 at threonine 3 (H3T3ph).[2][3] |           |



# **Dissolution and Storage**

Proper dissolution and storage of **CHR-6494 TFA** are critical for maintaining its stability and activity.

Solubility Data

| Solvent | Concentration      | Notes                                                                                                                                                            | Reference |
|---------|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| DMSO    | Up to 100 mM       | Ultrasonic assistance may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1][3][7] |           |
| DMSO    | 58 mg/mL (~198 mM) | [4]                                                                                                                                                              | -         |

### **Protocol for Preparation of Stock Solutions**

- Weighing: Accurately weigh the desired amount of CHR-6494 TFA powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[3]
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

#### **Storage Conditions**



| Form                   | Storage<br>Temperature | Duration                               | Reference |
|------------------------|------------------------|----------------------------------------|-----------|
| Solid Powder           | +4°C                   | [1]                                    |           |
| Solid Powder           | -20°C                  | 3 years                                | [4]       |
| Stock Solution in DMSO | -20°C                  | 6 months to 1 year[3]<br>[4][8][9][10] |           |
| Stock Solution in DMSO | -80°C                  | 1 year                                 | [3][4]    |

# **In Vitro Applications**

**CHR-6494 TFA** has been demonstrated to inhibit cell proliferation, induce apoptosis, and cause G2/M cell cycle arrest in various cancer cell lines.

In Vitro Activity: IC50 Values

| Cell Line                 | Cancer Type               | IC50 (nM)  | Reference |
|---------------------------|---------------------------|------------|-----------|
| HCT-116                   | Colorectal Cancer         | 500        | [2][3]    |
| HeLa                      | Cervical Cancer           | 473        | [2][3]    |
| MDA-MB-231                | Breast Cancer             | 752        | [2][3]    |
| Wi-38                     | Normal Lung<br>Fibroblast | 1059       | [2][3]    |
| COLO-792                  | Melanoma                  | 497        | [11]      |
| RPMI-7951                 | Melanoma                  | 628        | [11]      |
| Various Melanoma<br>Lines | Melanoma                  | 396 - 1229 | [2][3]    |

# **Experimental Protocol: Cell Viability Assay (XTT)**

This protocol is adapted from studies on breast cancer cell lines.[9]



- Cell Seeding: Seed 2 x 10<sup>4</sup> cells per well in a 96-well plate and allow them to attach for 24 hours.[8][9]
- Treatment: Replace the medium with fresh medium containing various concentrations of CHR-6494 TFA (e.g., 0.01 μM to 100 μM). Include a DMSO-only control.[8][9]
- Incubation: Incubate the plate for 48-72 hours.[2][3][9]
- XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.[9]
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450-500 nm with a reference wavelength of 630-690 nm) after 1-2 hours of incubation with the XTT reagent.[8][9]

#### **Experimental Workflow: In Vitro Cell-Based Assays**





Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of CHR-6494 TFA.

# **In Vivo Applications**

CHR-6494 TFA has shown anti-tumor activity in xenograft mouse models.

**In Vivo Efficacy Data** 

| Xenograft Model              | Dosage and<br>Administration                                           | Outcome                                                           | Reference |
|------------------------------|------------------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| HCT-116 (Colorectal)         | 50 mg/kg, i.p., two<br>cycles of 5<br>consecutive days over<br>15 days | Inhibited tumor growth with no significant change in body weight. | [2][3]    |
| MDA-MB-231 (Breast)          | 20 mg/kg, i.p., for 15 consecutive days                                | Inhibited tumor growth.                                           | [2][3]    |
| BxPC-3-Luc<br>(Pancreatic)   | 50 mg/kg, i.p., for 4<br>weeks (5 days on, 5<br>days off cycles)       | Significantly inhibited tumor growth.                             | [8]       |
| Apcmin/+ (Intestinal Polyps) | i.p. injection for 50<br>days                                          | Significantly inhibited intestinal polyp development.             | [12]      |

#### **Protocol for In Vivo Administration**

This protocol is a general guideline based on published studies.[2][3][8]

- Animal Model: Utilize appropriate xenograft models (e.g., nude mice bearing HCT-116 or MDA-MB-231 tumors).
- Drug Preparation: Prepare the dosing solution of **CHR-6494 TFA** in a suitable vehicle.
- Administration: Administer CHR-6494 TFA via intraperitoneal (i.p.) injection at the desired dosage and schedule.



- Monitoring: Monitor tumor volume and body weight of the animals regularly throughout the study.
- Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

## **Mechanism of Action and Signaling Pathway**

**CHR-6494 TFA** exerts its anti-cancer effects by inhibiting Haspin kinase, a key regulator of mitosis.

### **Signaling Pathway Diagram**



Click to download full resolution via product page



Caption: CHR-6494 TFA inhibits Haspin, leading to mitotic defects.

The inhibition of Haspin kinase by CHR-6494 prevents the phosphorylation of histone H3 at threonine 3.[2][3] This phosphorylation event is crucial for the proper localization of the Chromosome Passenger Complex (CPC), which includes Aurora B kinase, to the centromeres during mitosis.[11] Disruption of this process leads to chromosome misalignment, mitotic catastrophe, G2/M cell cycle arrest, and ultimately, apoptosis, thereby inhibiting cancer cell proliferation.[1][13][14][15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CHR-6494 TFA | TargetMol [targetmol.com]
- 6. CHR-6494 TFA TargetMol Chemicals Inc [bioscience.co.uk]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haspin balances the ratio of asymmetric cell division through Wnt5a and regulates cell fate decisions in mouse embryonic stem cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. axonmedchem.com [axonmedchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes and Protocols: CHR-6494 TFA in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2522834#how-to-dissolve-and-store-chr-6494-tfa-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com